(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid

Chiral Chromatography Enantiomeric Purity Pharmaceutical Analysis

(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 1630457-74-7) is a single-enantiomer, S-configured 2-arylpropanoic acid bearing a meta-trifluoromethyl substituent on the phenyl ring. This compound belongs to the 2-arylpropanoic acid class, which serves as the core pharmacophore of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and as a versatile chiral building block in medicinal chemistry.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13586568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1
InChIKeyJUQMRSYCLKEWAV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid: Chiral Profen Scaffold for Synthesis and Analytical Reference


(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 1630457-74-7) is a single-enantiomer, S-configured 2-arylpropanoic acid bearing a meta-trifluoromethyl substituent on the phenyl ring. This compound belongs to the 2-arylpropanoic acid class, which serves as the core pharmacophore of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and as a versatile chiral building block in medicinal chemistry [1]. Computed physicochemical properties include a molecular weight of 218.17 g/mol, a logP of approximately 2.89, and a topological polar surface area of 37.3 Ų . Its primary procurement relevance lies in its defined (S)-stereochemistry, which is critical for applications requiring enantiospecificity, such as asymmetric synthesis, chiral resolution studies, and the development of analytical methods for chiral purity assessment.

Why Generic Substitution of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic Acid with Its Racemate or (R)-Enantiomer Is Unacceptable


For applications demanding chiral integrity, substituting the target (S)-enantiomer with its racemate or (R)-enantiomer is not scientifically valid. The racemate (CAS 68718-08-1) introduces equimolar (R)-enantiomer impurities that can critically alter reaction enantioselectivity or analytical quantification [1]. The (R)-enantiomer (CAS 150360-28-4) serves as a distinct reference standard for cinacalcet manufacturing , highlighting that the two enantiomers have non-interchangeable roles in pharmaceutical quality control. Furthermore, computational data show that enantiomers may exhibit different interactions with chiral selectors or biological targets, making stereochemical purity an absolute procurement requirement for any downstream enantiospecific application.

Quantitative Differentiation Evidence for (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid


Absolute Configuration and Chiral Purity Enable Enantiospecific Analytical Use

The (S)-enantiomer is supplied at an initial purity of 98% , providing a defined baseline for analytical method development. In contrast, the racemic mixture contains 50% of the (R)-enantiomer, which can produce overlapping or interfering chromatographic peaks in methods designed for chiral separation. The (R)-enantiomer is specifically utilized as a reference standard for cinacalcet impurity profiling under USP/EP guidelines , confirming that the two enantiomers fulfill distinct and non-interchangeable regulatory functions. Direct quantitative comparison of enantiopurity is only meaningful against the racemate baseline, where the (S)-enantiomer represents a single stereoisomer versus a 1:1 mixture. No head-to-head chromatographic resolution data between the (S)- and (R)-enantiomers were identified in accessible literature.

Chiral Chromatography Enantiomeric Purity Pharmaceutical Analysis

Meta-Trifluoromethyl Positioning Modulates Computed Lipophilicity Relative to Ortho-Positional Isomers

The meta-substitution pattern of the target compound yields a computed logP of 2.89 , which is anticipated to differ from ortho-substituted isomers such as 3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS 94022-99-8). While the exact logP of the ortho isomer was not available from cross-referenced sources, the meta-positioning generally results in distinct lipophilicity and steric profiles, which can influence membrane permeability and target binding. This constitutes a class-level inference based on well-established medicinal chemistry principles [1].

Lipophilicity Positional Isomerism Drug Design

The (S)-Enantiomer Serves as a Chiral Building Block for Fenfluramine-Derived Synthesis, in Contrast to the (R)-Enantiomer's Use as a Cinacalcet Reference Standard

The (R)-enantiomer (CAS 150360-28-4) is explicitly marketed and used as a reference standard for analytical method validation and quality control in cinacalcet manufacturing . In contrast, the target (S)-enantiomer has been highlighted in patents as an intermediate for synthesizing chiral fenfluramine derivatives [1]. While the patents do not provide quantitative yield or enantiomeric excess data for the (S)-enantiomer specifically, they demonstrate that the two antipodes are directed toward non-overlapping synthetic applications. This functional segregation is a strong procurement differentiator, as researchers requiring a cinacalcet-related impurity standard would necessarily select the (R)-enantiomer, whereas those pursuing fenfluramine-related chiral synthesis would opt for the (S)-form.

Chiral Synthesis Fenfluramine Reference Standards

Recommended Application Scenarios for (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid Based on Differential Evidence


Analytical Method Development for Chiral Purity Determination of Profen Derivatives

When developing HPLC or CE methods for separating enantiomers of 2-arylpropanoic acids, the (S)-enantiomer can serve as a system suitability standard or a chiral resolution probe. Its defined absolute configuration (CAS 1630457-74-7) and initial 98% purity provide a reference point for determining enantiomeric excess, whereas the racemate (CAS 68718-08-1) is required to establish baseline separation.

Asymmetric Synthesis of Fenfluramine Analogues

The (S)-enantiomer has been cited in patent literature as a key chiral building block for the preparation of fenfluramine and its analogues [1]. Procurement of the single enantiomer is essential for enantiospecific synthetic routes aiming for the bioactive (S)-fenfluramine isomer, avoiding the need for subsequent chiral resolution.

Physicochemical Profiling of Positional Isomers in Drug Discovery

The meta-CF₃ substitution of this compound yields a computed logP of 2.89, providing a distinct lipophilicity vector compared to ortho- and para-substituted isomers . It is suitable for structure-property relationship (SPR) studies exploring how trifluoromethyl positioning affects permeability, solubility, and metabolic stability in early-stage drug discovery.

Quote Request

Request a Quote for (2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.